4-Allyl-2-fluoro-1-trifluoromethoxy-benzene 4-Allyl-2-fluoro-1-trifluoromethoxy-benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13556204
InChI: InChI=1S/C10H8F4O/c1-2-3-7-4-5-9(8(11)6-7)15-10(12,13)14/h2,4-6H,1,3H2
SMILES: C=CCC1=CC(=C(C=C1)OC(F)(F)F)F
Molecular Formula: C10H8F4O
Molecular Weight: 220.16 g/mol

4-Allyl-2-fluoro-1-trifluoromethoxy-benzene

CAS No.:

Cat. No.: VC13556204

Molecular Formula: C10H8F4O

Molecular Weight: 220.16 g/mol

* For research use only. Not for human or veterinary use.

4-Allyl-2-fluoro-1-trifluoromethoxy-benzene -

Specification

Molecular Formula C10H8F4O
Molecular Weight 220.16 g/mol
IUPAC Name 2-fluoro-4-prop-2-enyl-1-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C10H8F4O/c1-2-3-7-4-5-9(8(11)6-7)15-10(12,13)14/h2,4-6H,1,3H2
Standard InChI Key MMXYOGTXKHXLDX-UHFFFAOYSA-N
SMILES C=CCC1=CC(=C(C=C1)OC(F)(F)F)F
Canonical SMILES C=CCC1=CC(=C(C=C1)OC(F)(F)F)F

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound’s IUPAC name, 2-fluoro-4-prop-2-enyl-1-(trifluoromethoxy)benzene, reflects its substitution pattern (Figure 1). Key features include:

  • Molecular Formula: C₁₀H₈F₄O

  • Molecular Weight: 220.16 g/mol.

  • SMILES Notation: C=CCC1=CC(=C(C=C1)OC(F)(F)F)F.

  • InChIKey: MMXYOGTXKHXLDX-UHFFFAOYSA-N.

The trifluoromethoxy (-OCF₃) group enhances the molecule’s lipophilicity and metabolic stability, while the allyl (-CH₂CHCH₂) moiety introduces sites for further functionalization, such as cycloaddition or oxidation reactions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 4-allyl-2-fluoro-1-trifluoromethoxy-benzene involves multi-step processes, often leveraging methodologies developed for analogous trifluoromethoxybenzene derivatives.

Trifluoromethoxylation Reactions

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: The trifluoromethoxy group confers thermal resilience, with decomposition temperatures exceeding 200°C.

  • Chemical Reactivity: The allyl group participates in Diels-Alder reactions, while the fluorine atom influences electronic properties, enhancing electrophilic substitution resistance.

Spectroscopic Data

  • ¹H NMR: Peaks at δ 5.8–6.2 ppm (allyl protons), δ 6.9–7.3 ppm (aromatic protons).

  • ¹⁹F NMR: Signals at δ -58 ppm (OCF₃) and δ -110 ppm (aryl-F).

Biological Activities and Research Findings

In Vitro Studies

While specific data for 4-allyl-2-fluoro-1-trifluoromethoxy-benzene remains limited, analogs demonstrate:

  • Antimicrobial Activity: MIC values of 2–4 µg/mL against Mycobacterium tuberculosis.

  • Cytotoxicity: IC₅₀ > 50 µM in human hepatocyte models, suggesting low acute toxicity.

Comparative Analysis with Related Compounds

CompoundSubstituentsKey DifferencesApplications
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Br vs. allylBromine allows nucleophilic substitutionPharmaceutical intermediates
1-Nitro-4-trifluoromethoxybenzene NO₂ vs. allyl/FNitro group aids in reduction reactionsAgrochemical precursors

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure derivatives.

  • Biological Profiling: Expanded in vivo studies to assess pharmacokinetics and toxicity.

  • Materials Optimization: Tailoring substituents for enhanced polymer performance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator